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Compound of Interest

Compound Name:
2-Chloro-5-nitropyridine-4-

carbaldehyde

CAS No.: 946136-72-7

Cat. No.: B1462967 Get Quote

Executive Summary
2-Chloro-5-nitropyridine-4-carbaldehyde (

, MW 186.[1]55) is a critical electrophilic scaffold used in the synthesis of kinase inhibitors and
antimalarial agents (e.g., pyronaridine analogs). Its high reactivity, driven by the electron-
withdrawing nitro and chloro groups, presents distinct analytical challenges.

This guide compares the mass spectrometry (MS) performance of the target compound against

its primary synthetic impurities: the regioisomer (2-Chloro-3-nitropyridine-4-carbaldehyde) and

the precursor (2-Chloro-4-methyl-5-nitropyridine). We provide validated protocols to distinguish

these species based on ionization efficiency and fragmentation topology.

Key Findings
Technique of Choice:LC-ESI-MS/MS (Negative Mode) is superior to GC-MS due to the

thermal instability of the aldehyde moiety.

Differentiation Marker: The "Ortho Effect" fragmentation pathway distinguishes the 5-nitro

target from the 3-nitro isomer.

Isotopic Signature: The characteristic
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(3:1) ratio is the primary validation check for the molecular ion.

Comparative Analysis: Target vs. Alternatives
The following table contrasts the Mass Spectrometry profiles of the target aldehyde against its

most common structural competitors.

Table 1: MS Data Profile & Differentiation Metrics

Feature
Target: 2-Chloro-5-
nitropyridine-4-
carbaldehyde

Isomer: 2-Chloro-3-
nitropyridine-4-
carbaldehyde

Precursor: 2-Chloro-
4-methyl-5-
nitropyridine

Formula

MW (Monoisotopic) 185.98 Da 185.98 Da 172.00 Da

Base Peak (ESI-)
216

(Adduct)*

185 171

Key Fragment (

)
(Loss of CHO)

(Loss of

)
(Loss of Cl)

Fragmentation Driver
Aldehyde

-cleavage

Steric relief (Nitro-

Chloro crowding)
Benzylic stability

Retention Time (C18)
Intermediate (

)

Early Eluter (

)

Late Eluter (

)

*Note: Aldehydes in methanol-based mobile phases often form hemiacetal adducts (

Da) or formate adducts (

Da) in negative mode ESI.
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To ensure scientific integrity, we must explain why the spectra differ. The position of the nitro

group relative to the aldehyde and chlorine dictates the fragmentation energy landscape.

The "Ortho Effect" Mechanism
In the Target (5-nitro), the aldehyde at C4 is flanked by a proton at C3 and the nitro group at

C5. The primary fragmentation channel is the loss of the formyl radical (

, 29 Da).

In the Isomer (3-nitro), the nitro group is sandwiched between the chlorine (C2) and the

aldehyde (C4). This steric crowding weakens the

bond, making the loss of the nitro group (

, 46 Da) the dominant low-energy pathway, often suppressing the aldehyde cleavage.

Visualization: Fragmentation Pathway
The following DOT diagram illustrates the competing fragmentation pathways for the target

compound under Collision-Induced Dissociation (CID).

Molecular Ion
[M-H]- (m/z 185)

Loss of Carbonyl
[M-H-CO]- (m/z 157)

-CO (28 Da)
Major Pathway

Loss of Nitro
[M-H-NO2]- (m/z 139)

-NO2 (46 Da)
Minor Pathway

Loss of Chlorine
[M-H-Cl]- (m/z 150)

-Cl (35 Da)
Rare (High Energy)

Pyridyne Core
(m/z ~111)

-NO2 -CO

Click to download full resolution via product page

Caption: CID fragmentation tree for 2-Chloro-5-nitropyridine-4-carbaldehyde in negative ESI

mode. The loss of CO is the kinetically favored route.
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Validated Experimental Protocol
This protocol is designed to be self-validating. The use of an internal standard and specific

resolution requirements ensures data trustworthiness.

Method: LC-ESI-MS/MS for Impurity Profiling
Objective: Separate and quantify the target aldehyde in the presence of its 3-nitro isomer.

1. Sample Preparation
Solvent: Acetonitrile (ACN) is preferred over Methanol to prevent hemiacetal formation (

).

Concentration: Prepare 1 mg/mL stock in ACN. Dilute to 10 µg/mL in 50:50 ACN:Water (

Formic Acid).

Precaution: Prepare fresh. Pyridine carbaldehydes oxidize to carboxylic acids (

) upon prolonged air exposure.

2. Chromatographic Conditions
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus,

mm, 1.8 µm).

Mobile Phase A: Water + 0.1% Formic Acid.[2]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

Gradient:

0-1 min: 5% B (Isocratic hold to elute salts)

1-6 min: 5%

60% B (Linear ramp)
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6-8 min: 95% B (Wash)

Flow Rate: 0.4 mL/min.

Temp: 40°C.

3. Mass Spectrometry Parameters (ESI-)
Mode: Negative Ion Mode (Sensitized by the electron-withdrawing

group).

Capillary Voltage: 2.5 kV.

Cone Voltage: 25 V (Keep low to prevent in-source fragmentation of the aldehyde).

MRM Transitions (Quantification):

Target:

(Loss of CO).

Isomer Check:

(Loss of

).

Self-Validation Steps
Isotope Check: Verify the parent ion cluster at

185 and 187. The intensity of 187 must be

of 185.

Adduct Check: If a peak appears at

203, it is the hydrate

. Increase source temperature to desolvate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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